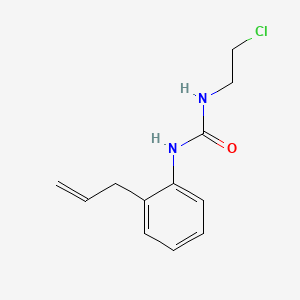

Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-

Description

Historical Evolution and Significance of Urea (B33335) Derivatives in Organic and Medicinal Chemistry

The journey of urea and its derivatives is central to the history of modern chemistry. The synthesis of urea by Friedrich Wöhler in 1828 is widely considered a landmark event that marked the beginning of organic chemistry, as it was the first time an organic compound was synthesized from inorganic materials. nih.govquora.comwikipedia.org This discovery challenged the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms. quora.com

From this pivotal moment, urea derivatives have become foundational scaffolds in both organic and medicinal chemistry. nih.gov The urea functional group's ability to form stable, multiple hydrogen bonds with biological targets like proteins and receptors underpins its significance in drug development. nih.gov This hydrogen-bonding capability allows urea-containing molecules to act as effective enzyme inhibitors and receptor modulators, leading to their use in a wide array of therapeutic applications. nih.govwisdomlib.org The structural simplicity and synthetic accessibility of the urea moiety have further cemented its role as a privileged structure in the design of new bioactive agents. researchgate.net

The Chemical Context of N,N'-Disubstituted Ureas as Promising Research Scaffolds

Among the various classes of urea derivatives, N,N'-disubstituted ureas represent a particularly versatile and promising research scaffold. These compounds, which feature organic substituents on both nitrogen atoms, have been the focus of numerous studies in medicinal chemistry. nih.govresearchgate.netbenthamdirect.com The conformational arrangement of N,N'-disubstituted ureas is influenced by the nature of the substituents, which can lead to distinct biological activities. nih.gov They generally adopt a trans,trans conformation, which is often crucial for their interaction with biological targets. nih.gov

The synthesis of these compounds traditionally involves the reaction of an amine with an isocyanate. nih.gov However, due to the hazardous nature of many isocyanates and their precursors like phosgene (B1210022), safer alternatives such as N,N'-carbonyldiimidazole (CDI) have been developed and are now widely used to facilitate the coupling of two different amines. nih.govnih.gov

N,N'-disubstituted ureas have been investigated for a wide range of pharmacological activities. They are known to be potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and blood pressure regulation. nih.govacs.org Other research has demonstrated their potential as antiplatelet agents, nitric oxide synthase inhibitors, and antiviral compounds. benthamdirect.comnih.govrsc.org This broad spectrum of activity highlights the importance of the N,N'-disubstituted urea framework as a template for discovering new therapeutic agents. researchgate.net

Specific Research Focus on the 1-Aryl-3-(2-chloroethyl)urea Class

Within the broader family of disubstituted ureas, the 1-aryl-3-(2-chloroethyl)urea (CEU) class has been specifically investigated for its potential as antineoplastic agents. nih.govnih.gov These compounds combine an aromatic ring (aryl group) with a reactive 2-chloroethyl moiety on the urea backbone. The 2-chloroethyl group can act as a soft alkylating agent, capable of forming covalent bonds with biological macromolecules. ulaval.ca

Research has shown that certain CEU derivatives exhibit significant cytotoxicity against various cancer cell lines, in some cases comparable or superior to established chemotherapy drugs like chlorambucil (B1668637). nih.govnih.gov The mechanism of action for these compounds is believed to involve the monoalkylation of β-tubulin, a key component of the cellular cytoskeleton. ulaval.ca This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death. ulaval.ca The nature of the substituent on the aryl ring plays a critical role in modulating the cytotoxic potency of these compounds. nih.govulaval.ca

Interactive Table: In Vitro Cytotoxicity of Selected 1-Aryl-3-(2-chloroethyl)urea Derivatives

The table below summarizes the inhibitory concentration (ID50) values for several compounds within the CEU class against LoVo human colon adenocarcinoma cells, as reported in scientific literature.

| Compound Name | ID50 (µM) on LoVo Cells | Reference |

| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate (B1204436) | 28 | nih.gov |

| 4-methyl (3-(2-chloroethyl) ureido) benzene | 20 | nih.gov |

| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene | 4 | nih.gov |

| Chlorambucil (Reference) | 21 | nih.gov |

| CCNU (Reference) | 45 | nih.gov |

This data indicates that the cytotoxicity of 1-aryl-3-(2-chloroethyl)ureas is sensitive to the substitution on the aryl ring, with the 4-tert-butyl derivative showing the highest potency in this series. nih.gov

Delimitation of Research Scope for Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- within Academic Investigations

The specific compound, Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-, belongs to the CEU class. Its chemical identity is established in chemical databases, but extensive, dedicated academic studies focusing solely on this particular molecule are not widely available in public research literature. uni.lu Its research context is therefore primarily defined by its membership in the broader 1-aryl-3-(2-chloroethyl)urea family.

The scientific investigation of this compound is implicitly linked to the general findings for its structural analogs. The presence of the ortho-allyl group on the phenyl ring is a distinct feature that would be expected to influence its steric and electronic properties, and consequently, its biological activity and metabolic profile, compared to other CEU derivatives. However, without specific experimental data, its properties are largely inferred from the established structure-activity relationships of the CEU class. Therefore, the current research scope for Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- is as a cataloged but underexplored member of a well-documented class of potential antineoplastic agents.

Interactive Table: Chemical Identity of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-

| Property | Value | Source |

| Molecular Formula | C12H15ClN2O | uni.lu |

| IUPAC Name | 1-(2-chloroethyl)-3-(2-prop-2-enylphenyl)urea | uni.lu |

| Monoisotopic Mass | 238.0873 Da | uni.lu |

| InChIKey | GVPRVQMWAGIIMZ-UHFFFAOYSA-N | uni.lu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

102434-00-4 |

|---|---|

Molecular Formula |

C12H15ClN2O |

Molecular Weight |

238.71 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-(2-prop-2-enylphenyl)urea |

InChI |

InChI=1S/C12H15ClN2O/c1-2-5-10-6-3-4-7-11(10)15-12(16)14-9-8-13/h2-4,6-7H,1,5,8-9H2,(H2,14,15,16) |

InChI Key |

GVPRVQMWAGIIMZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC=CC=C1NC(=O)NCCCl |

Origin of Product |

United States |

Synthetic Methodologies for Urea, 1 O Allylphenyl 3 2 Chloroethyl

Fundamental Reaction Pathways for Urea (B33335) Bond Formation

The cornerstone of this synthesis is the creation of the urea linkage between the o-allylphenylamine and 2-chloroethylamine (B1212225) moieties. Several established methods can be employed for this transformation.

Amine-Isocyanate Coupling Reactions

The most prevalent and direct method for forming unsymmetrical ureas is the reaction of an amine with an isocyanate. wikipedia.org In the context of synthesizing 1-(o-allylphenyl)-3-(2-chloroethyl)urea, this would involve the reaction of o-allylphenylamine with 2-chloroethyl isocyanate.

The reaction proceeds via nucleophilic addition of the primary amine to the electrophilic carbon of the isocyanate group. This method is generally high-yielding and proceeds under mild conditions. For instance, the reaction can be carried out in a dry aprotic solvent such as dichloromethane (B109758) at room temperature. ulaval.ca The general transformation is depicted below:

o-allylphenylamine + 2-chloroethyl isocyanate → 1-(o-allylphenyl)-3-(2-chloroethyl)urea

Alternatively, the reaction can be performed with the roles of the functional groups reversed, where o-allylphenyl isocyanate is reacted with 2-chloroethylamine. The choice between these two routes often depends on the commercial availability and stability of the respective isocyanate precursor.

| Reactant 1 | Reactant 2 | Typical Solvent | Temperature | Reference |

| o-allylphenylamine | 2-chloroethyl isocyanate | Dichloromethane | Room Temperature | ulaval.ca |

| o-allylphenyl isocyanate | 2-chloroethylamine | Tetrahydrofuran (B95107) | Room Temperature | nih.gov |

Alternative Synthetic Routes to N,N'-Disubstituted Ureas

One such method involves the use of phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI). wikipedia.orgmdpi.com The reaction with CDI is a two-step, one-pot procedure where one amine is first reacted with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of the second amine leads to the formation of the desired urea.

Another approach is the reaction of an amine with urea in the presence of a suitable catalyst. This method avoids the use of toxic isocyanates and phosgene but may require more forcing conditions and can sometimes lead to mixtures of products. orgsyn.org The reaction of an amine with an alkali metal cyanate, such as potassium cyanate, in an acidic aqueous medium is another viable, environmentally friendly option. chemicalbook.com

Design and Synthesis of o-Allylphenylamine Precursors

Strategies for Introducing the Allyl Moiety on the Phenyl Ring

The most direct method for synthesizing o-allylphenol, a key intermediate for o-allylphenylamine, is the Claisen rearrangement of allyl phenyl ether. libretexts.orglibretexts.orgrsc.org This pericyclic reaction involves heating allyl phenyl ether, which can be prepared from the Williamson ether synthesis between phenol (B47542) and allyl bromide. The rsc.orgrsc.org-sigmatropic rearrangement proceeds through a concerted mechanism, leading to the selective formation of the ortho-substituted product. libretexts.orglibretexts.org If both ortho positions are blocked, the rearrangement can occur at the para position. turito.com

| Starting Material | Reagent | Reaction Type | Product | Typical Conditions | Reference |

| Phenol | Allyl Bromide, Base | Williamson Ether Synthesis | Allyl Phenyl Ether | Acetone, K₂CO₃, reflux | |

| Allyl Phenyl Ether | None | Claisen Rearrangement | o-Allylphenol | Heat (180-220 °C) | libretexts.orglibretexts.org |

Functional Group Interconversions for Amine Generation

With o-allylphenol in hand, the next step is the introduction of the amine functionality. A standard and reliable method for converting a phenol to an aniline (B41778) derivative involves a two-step sequence: nitration followed by reduction.

The nitration of o-allylphenol can be achieved using various nitrating agents. A mixture of nitric acid and sulfuric acid is a common choice, though this can sometimes lead to oxidation byproducts. youtube.comstackexchange.com Milder conditions, such as using metal nitrates like copper(II) nitrate (B79036) in an organic solvent, can offer better selectivity and yields. ijcce.ac.irnih.gov The nitration is expected to occur primarily at the position para to the hydroxyl group due to steric hindrance from the adjacent allyl group.

The subsequent reduction of the nitro group to a primary amine can be accomplished using a variety of reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. nih.gov Alternatively, metal-acid combinations such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or zinc (Zn) with ammonium (B1175870) chloride are also effective. prepchem.com

Synthesis of 2-Chloroethylamine Derivatives

2-Chloroethylamine is the other crucial precursor for the final urea formation. It is typically handled as its more stable hydrochloride salt. The synthesis of 2-chloroethylamine hydrochloride is well-established and generally starts from ethanolamine (B43304).

The most common methods involve the reaction of ethanolamine with either thionyl chloride (SOCl₂) or hydrogen chloride (HCl). The reaction with thionyl chloride is often preferred for its milder conditions and shorter reaction times. However, it is more expensive and generates sulfur dioxide as a byproduct. The reaction with hydrogen chloride is more atom-economical and environmentally friendly.

| Starting Material | Reagent | Product | Key Conditions | Reference |

| Ethanolamine | Thionyl Chloride | 2-Chloroethylamine hydrochloride | Dichloroethane, reflux | |

| Ethanolamine | Hydrogen Chloride | 2-Chloroethylamine hydrochloride | 80-100 °C, 4-6 hours |

Chlorination Reactions and Precursor Modifications

The formation of the 1-(o-allylphenyl)-3-(2-chloroethyl)urea backbone relies on the availability of two key precursors: o-allylaniline and a reactive form of 2-chloroethylamine. The synthesis of the latter involves a critical chlorination step.

The primary route to obtaining the chloroethyl moiety is through the chlorination of ethanolamine. This is typically achieved by reacting ethanolamine hydrochloride with a chlorinating agent such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl). google.comgoogle.comexsyncorp.com The use of thionyl chloride is a common method for converting alcohols to alkyl chlorides. The reaction of ethanolamine hydrochloride with thionyl chloride effectively replaces the hydroxyl group with a chlorine atom to yield 2-chloroethylamine hydrochloride. google.comexsyncorp.com Another method involves the direct reaction of ethanolamine with hydrogen chloride, which can also yield the desired product, often with high purity. google.com

The other key precursor, o-allylaniline, is prepared through standard functional group manipulations. A common starting material would be 2-nitrophenol, which can be allylated at the phenolic oxygen using an allyl halide (e.g., allyl bromide) under basic conditions. Subsequently, a Claisen rearrangement, typically induced by heating, would move the allyl group from the oxygen to the ortho position on the aromatic ring, yielding 2-allyl-6-nitrophenol. Finally, reduction of the nitro group to an amine, for instance using a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas or a reducing agent like tin(II) chloride, would afford the desired o-allylaniline.

Optimization of Chloroethyl Amine Yields

When using thionyl chloride, reaction conditions such as temperature and reaction time must be carefully controlled to prevent the formation of side products. The reaction of ethanolamine hydrochloride with thionyl chloride can be highly exothermic, and maintaining a controlled temperature is essential. google.com The use of a solvent, such as an aliphatic carboxylic acid in substoichiometric amounts, can facilitate the reaction and lead to high yields of 2-chloroethylamine hydrochloride. google.com The choice of solvent can also influence the ease of product isolation. For example, using dichloroethane as a solvent allows for the precipitation of the product, which can then be isolated by filtration. chemicalbook.com

Table 1: Comparison of Synthetic Methods for 2-Chloroethylamine Hydrochloride

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl Chloride Method | Ethanolamine hydrochloride, Thionyl chloride | Generally high yields. google.com | Use of corrosive and hazardous thionyl chloride. |

| Hydrogen Chloride Method | Ethanolamine, Hydrogen chloride | Avoids thionyl chloride, potentially high purity. google.com | May require higher pressures or temperatures. |

| Catalyzed HCl Method | Ethanolamine, Hydrogen chloride, Organic acid catalyst | Milder conditions, shorter reaction times, high yield. google.com | Requires optimization of catalyst and conditions. |

Convergent and Linear Synthetic Strategies for the Target Compound

The assembly of 1-(o-allylphenyl)-3-(2-chloroethyl)urea is best achieved through a convergent synthesis, which involves the coupling of the two key precursors in a single step. This approach is generally more efficient than a linear synthesis.

The most common and direct convergent strategy for synthesizing unsymmetrical ureas is the reaction of an isocyanate with an amine. nih.govresearchgate.net In this case, two primary convergent pathways are viable:

Reaction of o-allylphenyl isocyanate with 2-chloroethylamine: o-Allylaniline can be converted to o-allylphenyl isocyanate using a phosgene equivalent like triphosgene or by reaction with 1,1'-carbonyldiimidazole (CDI). nih.govnih.gov The resulting isocyanate is then reacted with 2-chloroethylamine (or its hydrochloride salt in the presence of a base) to form the target urea. chemicalbook.comulaval.ca

Reaction of o-allylaniline with 2-chloroethyl isocyanate: This is an analogous approach where 2-chloroethyl isocyanate is reacted with o-allylaniline. chemicalbook.comulaval.ca The choice between these two pathways often depends on the commercial availability and stability of the respective isocyanate precursors.

Reaction Condition Optimization for Enhanced Selectivity and Efficiency

To maximize the yield and purity of 1-(o-allylphenyl)-3-(2-chloroethyl)urea, several reaction parameters must be optimized. nih.govacs.orgnumberanalytics.com

Solvent: The choice of solvent is critical. Aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile (B52724) are commonly used for isocyanate-amine coupling reactions to prevent unwanted side reactions of the isocyanate with the solvent. chemicalbook.comulaval.ca

Temperature: The reaction is typically carried out at a low temperature initially (e.g., 0 °C) to control the exothermic nature of the reaction, and then allowed to warm to room temperature to ensure completion. chemicalbook.comulaval.ca

Stoichiometry and Addition Order: Careful control of the stoichiometry of the reactants is necessary to avoid the formation of symmetrical ureas. Typically, one equivalent of the isocyanate is reacted with one equivalent of the amine. The order of addition can also be important; often, the isocyanate is added dropwise to a solution of the amine. ulaval.ca

Base: If the amine precursor is used as its hydrochloride salt (e.g., 2-chloroethylamine hydrochloride), a non-nucleophilic base, such as triethylamine, must be added to liberate the free amine for the reaction to proceed. google.com

Reaction Time: The reaction progress should be monitored, for example by thin-layer chromatography (TLC), to determine the optimal reaction time and ensure the reaction has gone to completion. thieme-connect.com

Table 2: Key Parameters for Optimization of Urea Synthesis

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Solvent | Dichloromethane, THF, Acetonitrile | Aprotic to prevent isocyanate side reactions. chemicalbook.comulaval.ca |

| Temperature | 0 °C to room temperature | Controls exothermicity and ensures completion. chemicalbook.comulaval.ca |

| Base (if needed) | Triethylamine | Frees the amine from its salt form. google.com |

| Reaction Time | Monitored by TLC | Ensures reaction completion and avoids degradation. thieme-connect.com |

Advanced Purification Techniques for Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-

After the synthesis, the crude product will likely contain unreacted starting materials and byproducts such as symmetrically substituted ureas. Therefore, effective purification is essential to obtain the target compound in high purity.

Crystallization/Recrystallization: This is a primary method for purifying solid ureas. prepchem.comnjit.edu The choice of solvent is critical and is determined by the solubility of the product and impurities at different temperatures. A suitable solvent would be one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a molecule like 1-(o-allylphenyl)-3-(2-chloroethyl)urea, solvents such as hexane (B92381), ethyl acetate (B1210297), or mixtures thereof could be effective. prepchem.com In some cases, multi-stage crystallization at different temperature sections can be employed to remove specific impurities. google.com

Column Chromatography: For more challenging separations, or to obtain very high purity, silica (B1680970) gel column chromatography is a standard and effective technique. thieme-connect.com A solvent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is used to elute the compounds from the column. The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities. The progress of the separation is monitored by TLC.

The final purity of the compound would be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Advanced Spectroscopic and Analytical Characterization of Urea, 1 O Allylphenyl 3 2 Chloroethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework, including connectivity and spatial arrangement, can be assembled.

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The spectrum of Urea (B33335), 1-(o-allylphenyl)-3-(2-chloroethyl)- is expected to exhibit distinct signals corresponding to the aromatic, allylic, and chloroethyl protons, as well as the N-H protons of the urea moiety. Based on data from structurally similar N-phenyl-N'-(2-chloroethyl)ureas, the chemical shifts (δ) are predicted to appear in specific regions. ulaval.ca

The two N-H protons of the urea group are expected to appear as broad singlets, with the proton adjacent to the phenyl ring resonating further downfield due to the anisotropic effect of the aromatic system. The aromatic protons will present as a complex multiplet pattern in the typical aromatic region (δ 7.0-8.0 ppm). The allyl group will show characteristic signals: a multiplet for the internal methine proton (-CH=), and two distinct multiplets for the terminal vinyl protons (=CH₂). The methylene (B1212753) protons adjacent to the aromatic ring (-CH₂-Ar) will also be evident. The 2-chloroethyl group will display two triplet signals, resulting from the coupling between the two adjacent methylene groups (-CH₂-CH₂-Cl).

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH -Ar | ~8.1 | Broad s | - |

| Ar-H | 7.0 - 7.5 | m | - |

| NH -CH₂ | ~6.5 | Broad s | - |

| -CH =CH₂ | 5.8 - 6.1 | m | - |

| -CH=CH ₂ | 5.0 - 5.3 | m | - |

| -CH ₂-Cl | 3.6 - 3.8 | t | ~6.0 |

| -NH-CH ₂- | 3.5 - 3.7 | m | - |

| Ar-CH ₂- | 3.3 - 3.5 | d | ~6.5 |

Note: Data are estimated based on analogous compounds. Actual values may vary.

Carbon-13 (¹³C) NMR Spectral Assignment and Interpretation

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule. The carbonyl carbon of the urea group is a key diagnostic signal, expected to appear significantly downfield (~155-157 ppm). ulaval.ca The aromatic carbons will produce a series of signals in the δ 120-140 ppm range, with the carbon atom directly attached to the nitrogen (C-N) appearing more downfield. The carbons of the allyl and chloroethyl groups will resonate in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | ~156 |

| Ar-C -N | ~138 |

| -C H=CH₂ | ~136 |

| Ar-C (unsubstituted) | 120 - 130 |

| -CH=C H₂ | ~116 |

| C H₂-Cl | ~44 |

| NH-C H₂- | ~42 |

| Ar-C H₂- | ~36 |

Note: Data are estimated based on analogous compounds. Actual values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. For Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- , COSY would show cross-peaks connecting the N-H proton to the adjacent methylene protons, the protons within the chloroethyl group (-CH₂-CH₂-Cl), and the protons within the allyl group. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s), such as the CH₂Cl carbon to its corresponding protons. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- (C₁₂H₁₅ClN₂O), the predicted monoisotopic mass is 238.0873 Da. uni.lu Experimental HRMS analysis would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, confirming the molecular formula.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Key fragmentation pathways for this molecule would likely involve:

Cleavage of the chloroethyl group, leading to the loss of C₂H₄Cl.

Fragmentation at the urea linkage.

Loss of the allyl group from the phenyl ring.

The presence of a characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) would be observed for all chlorine-containing fragments.

Table 3: Predicted HRMS Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 239.09458 |

| [M+Na]⁺ | 261.07652 |

| [M-H]⁻ | 237.08002 |

Source: Predicted data from PubChem database. uni.lu

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- would display several characteristic absorption bands.

The most prominent peaks would include the N-H stretching vibrations, typically seen as a broad band or two distinct peaks around 3300-3400 cm⁻¹. The C=O (carbonyl) stretching vibration of the urea group is also a strong, sharp absorption expected around 1630-1650 cm⁻¹. ulaval.cadocbrown.info Other key absorptions include C-H stretches for the aromatic and aliphatic parts of the molecule, C=C stretching of the allyl group, and the C-Cl stretch.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Urea) | Stretch | 3300 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Urea) | Stretch | 1630 - 1650 |

| C=C (Aromatic/Allyl) | Stretch | 1500 - 1600 |

| N-H (Urea) | Bend | 1550 - 1640 |

| C-N (Urea) | Stretch | 1400 - 1450 |

| C-Cl | Stretch | 600 - 800 |

Note: Values are typical ranges and can vary based on the specific molecular environment.

Chromatographic Methodologies for Purity Assessment and Trace Impurity Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly suitable method for the analysis of this compound. mtc-usa.com A typical setup would involve a C18 stationary phase column and a mobile phase gradient of acetonitrile (B52724) and water, often with a small amount of acidifier like trifluoroacetic acid (TFA) to ensure sharp peak shapes. Detection is commonly performed using a UV detector, monitoring at a wavelength where the aromatic ring shows strong absorbance (e.g., ~254 nm). The retention time of the main peak under defined conditions serves as an identifier, and the peak area percentage is used to quantify purity.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, particularly for assessing volatile impurities. Given the molecule's polarity and molecular weight, derivatization might be necessary to improve its thermal stability and volatility for GC analysis. nih.gov The method would involve injecting the sample into a heated port to vaporize it, followed by separation on a capillary column (e.g., with a polysiloxane-based stationary phase) and detection by a flame ionization detector (FID) or a mass spectrometer.

By employing these complementary analytical techniques, a complete and accurate characterization of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- can be achieved, confirming its structure and establishing its purity with a high degree of confidence.

Investigation of Conformational Preferences and Tautomerism through Spectroscopic Methods

The investigation into the conformational preferences and potential tautomeric forms of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- is currently limited by a notable absence of dedicated experimental research in publicly available scientific literature. While computational predictions can offer theoretical insights, empirical spectroscopic data is essential for a definitive characterization.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable in elucidating these conformational details. Specifically, Nuclear Overhauser Effect (NOE) experiments could reveal through-space proximities between protons on the allyl group, the phenyl ring, and the chloroethyl chain, thereby mapping the molecule's folded state in solution. Furthermore, temperature-dependent NMR studies could provide information on the dynamics of conformational exchange.

Tautomerism, the interconversion of structural isomers, is a theoretical possibility for this urea derivative. The urea functional group can exhibit keto-enol tautomerism, where a proton migrates from a nitrogen atom to the carbonyl oxygen, resulting in an isourea form. Infrared (IR) spectroscopy would be a primary tool to investigate this phenomenon. The presence of a strong carbonyl (C=O) absorption band, typically in the range of 1630-1680 cm⁻¹, would indicate the predominance of the keto form. The appearance or shift of bands in the O-H and C=N stretching regions could signal the presence of the enol (isourea) tautomer. To date, no such experimental IR spectra have been published for this specific compound.

While direct experimental data for Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- is not available, predictive data from computational models can offer a preliminary assessment. For instance, predicted mass spectrometry data can give an indication of the molecule's behavior in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 239.09458 | 154.4 |

| [M+Na]+ | 261.07652 | 160.9 |

| [M-H]- | 237.08002 | 157.5 |

| [M+NH4]+ | 256.12112 | 172.4 |

| [M+K]+ | 277.05046 | 155.9 |

| [M+H-H2O]+ | 221.08456 | 148.5 |

| [M+HCOO]- | 283.08550 | 175.1 |

| [M+CH3COO]- | 297.10115 | 194.9 |

| [M+Na-2H]- | 259.06197 | 159.0 |

| [M]+ | 238.08675 | 155.5 |

| [M]- | 238.08785 | 155.5 |

The data in this table is based on predicted values from computational modeling and not from experimental measurements. uni.lu

The comprehensive spectroscopic investigation required to fully characterize the conformational preferences and tautomerism of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- remains a subject for future research. Such studies would be crucial for a complete understanding of its chemical properties and potential interactions.

Computational Chemistry and Molecular Modeling of Urea, 1 O Allylphenyl 3 2 Chloroethyl

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity. For Urea (B33335), 1-(o-allylphenyl)-3-(2-chloroethyl)-, methods such as Density Functional Theory (DFT) can provide detailed information on its electronic structure.

Key electronic properties that can be elucidated through QM calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

The electrostatic potential map visually represents the charge distribution and is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen and oxygen atoms of the urea moiety are expected to be electron-rich, while the carbon atom of the carbonyl group and the carbon attached to the chlorine atom are anticipated to be electron-deficient. These calculations can guide the prediction of metabolic pathways and potential interactions with biological targets.

Table 1: Predicted Electronic Properties of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Reflects the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |

Note: The values presented in this table are hypothetical and for illustrative purposes, representing typical outcomes of such calculations.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations and the energy barriers between them.

The presence of several rotatable bonds, particularly around the urea linkage and the allyl group, suggests a complex potential energy surface (PES). Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization using QM or molecular mechanics (MM), can be employed to map this surface. The results of such an analysis would reveal the preferred spatial arrangement of the phenyl, allyl, and chloroethyl groups. For other urea-containing compounds, it has been observed that conformations minimizing steric hindrance are generally favored. lookchem.com

Understanding the conformational preferences is crucial, as only specific conformations may be able to bind effectively to a biological target. The relative populations of different conformers at a given temperature can be estimated from their calculated free energies.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

An MD simulation of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- in a solvent, such as water, would provide insights into its solvation and dynamic stability. Key information that can be extracted includes:

Conformational transitions: The simulation can show how the molecule transitions between different low-energy conformations identified in the PES mapping.

Solvent interactions: The formation and breaking of hydrogen bonds between the urea moiety and water molecules can be monitored, providing a detailed picture of its hydration shell. nih.gov

Flexibility of substituents: The dynamic behavior of the allyl and chloroethyl groups can be characterized, which is important for understanding their potential interactions and reactivity.

These simulations are computationally intensive but provide a wealth of information that bridges the gap between static molecular models and real-world behavior. nih.gov

Prediction of Molecular Interactions with Biological Macromolecules via Molecular Docking (Conceptual)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. mdpi.comnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

A conceptual molecular docking study of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- would involve the following steps:

Target Selection: A biologically relevant protein target would be chosen. Given the structural similarities to other compounds, potential targets could include enzymes or receptors involved in signaling pathways. nih.govnih.gov

Ligand and Receptor Preparation: The 3D structure of the compound would be generated and optimized. The protein structure, often obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms and assigning charges.

Docking Simulation: A docking algorithm would be used to explore the possible binding modes of the compound within the active site of the protein. The algorithm would score the different poses based on a scoring function that estimates the binding affinity.

Analysis of Results: The top-scoring poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent interactions involving the chloroethyl group.

Such a study could generate hypotheses about the compound's biological activity and guide the design of more potent analogues. mdpi.comnih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing a mathematical model, the activity of new, unsynthesized analogues can be predicted.

To develop a QSAR model for analogues of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-, a dataset of structurally related compounds with measured biological activity would be required. The process would involve:

Data Set Preparation: A series of analogues would be defined, for example, by varying the substituents on the phenyl ring.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, and quantum chemical) would be calculated for each analogue.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

A successful QSAR model can be a powerful tool for prioritizing the synthesis of new compounds and for gaining insights into the structural features that are important for the desired biological activity. nih.gov

Table 2: Hypothetical Data for a QSAR Study of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- Analogues

| Analogue | R-group (on phenyl ring) | LogP | Molecular Weight | Predicted Activity (IC50, µM) |

| 1 | H | 3.5 | 238.7 | 15.2 |

| 2 | 4-F | 3.6 | 256.7 | 12.8 |

| 3 | 4-Cl | 4.0 | 273.2 | 9.5 |

| 4 | 4-CH3 | 3.9 | 252.7 | 14.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the components of a QSAR study.

Preclinical Pharmacological Considerations of Urea, 1 O Allylphenyl 3 2 Chloroethyl in Vitro Aspects

In Vitro Metabolic Stability Assessment Using Liver Microsomes or Hepatocytes

No data available.

Identification of Major In Vitro Biotransformation Pathways and Metabolites

No data available.

Evaluation of Cell Membrane Permeability Using In Vitro Models (e.g., Caco-2 cells)

No data available.

Assessment of Cytochrome P450 (CYP) Inhibition and Induction Potential In Vitro

No data available.

Advanced Research Directions and Future Perspectives for Urea, 1 O Allylphenyl 3 2 Chloroethyl

Design and Synthesis of Prodrugs to Enhance Biopharmaceutical Properties

A significant strategy to improve the clinical viability of a drug candidate is through the design of prodrugs. Prodrugs are inactive or less active precursors that are converted into the active drug within the body through enzymatic or chemical reactions. baranlab.org This approach can overcome biopharmaceutical challenges such as poor solubility, chemical instability, and unfavorable pharmacokinetics. baranlab.orgacs.org

For Urea (B33335), 1-(o-allylphenyl)-3-(2-chloroethyl)-, several prodrug strategies could be envisioned. The inherent lipophilicity, while potentially beneficial for crossing cell membranes, might limit aqueous solubility. A common strategy to address this is the introduction of polar functional groups, such as phosphate (B84403) esters, which can be cleaved by endogenous phosphatases to release the parent drug. acs.org Another approach could involve modification of the o-allylphenyl group. For instance, the allyl moiety could be functionalized with a promoiety that improves water solubility and is metabolically cleaved to regenerate the active structure. The goal is to create a derivative with a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, reducing the potential for off-target effects and improving the therapeutic index.

| Prodrug Strategy | Potential Promoieties | Target Enzyme/Condition | Desired Outcome |

| Increase Aqueous Solubility | Phosphate, Amino Acid Esters | Alkaline Phosphatases, Esterases | Improved formulation and bioavailability |

| Site-Selective Activation | Glucose Conjugates | Glucose Transporters (overexpressed in cancer) | Targeted drug release in tumor cells |

| Improve Metabolic Stability | Modification of Allyl Group | N/A | Reduced first-pass metabolism, longer half-life |

Integration into Targeted Delivery Systems (e.g., polymeric nanoparticles, liposomes)

Encapsulating Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- within advanced drug delivery systems represents a critical step toward enhancing its efficacy and safety. These systems can protect the drug from premature degradation, improve its pharmacokinetic profile, and facilitate targeted delivery to tumor tissues.

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly-ε-caprolactone (PCL) can be used to encapsulate hydrophobic drugs like the target urea compound. nih.gov These nanoparticles can accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov Furthermore, the surface of these nanoparticles can be decorated with ligands (e.g., peptides, antibodies) that recognize receptors overexpressed on cancer cells, enabling active targeting and improving cellular uptake. nih.govnih.gov

Liposomes: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. mdpi.com For a lipophilic molecule like Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-, it would be incorporated within the lipid bilayer itself. researchgate.net The use of "stealth" liposomes, which are surface-modified with polyethylene (B3416737) glycol (PEG), can help evade the immune system, leading to a longer circulation time and increased accumulation at the tumor site. mdpi.com Formulations can be optimized for size, charge, and lipid composition to maximize drug loading and ensure controlled release. nih.govnih.gov

| Delivery System | Core/Shell Material | Potential Advantages | Key Research Goal |

| Polymeric Nanoparticles | PLGA, PCL | Sustained release, EPR effect, surface functionalization | Optimize particle size and ligand density for tumor targeting |

| Liposomes | Phospholipids (e.g., DSPC), Cholesterol | Biocompatibility, reduced systemic toxicity, long circulation (PEGylated) | Enhance drug loading within the bilayer and control release kinetics |

Development as Chemical Probes for Unraveling Biological Pathways

Small-molecule probes are essential tools for dissecting complex biological processes. nih.gov Given that N-aryl-N'-(2-chloroethyl)ureas are known to covalently bind to and alkylate β-tubulin near its colchicine-binding site, Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- can be developed into a chemical probe to further investigate microtubule dynamics and the cellular response to cytoskeleton disruption. nih.govulaval.ca

To achieve this, a modified version of the molecule could be synthesized incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) handle. This would allow for the visualization of the drug's subcellular localization, its interaction with β-tubulin in real-time, and the identification of other potential binding partners. Such probes would be invaluable in cell biology studies to understand the precise consequences of tubulin alkylation, the mechanisms of cell cycle arrest in the G2/M phase, and potential resistance mechanisms. ulaval.canih.gov

Implementation of Green Chemistry Principles in Synthetic Route Development

The traditional synthesis of ureas often involves hazardous reagents like phosgene (B1210022) or isocyanates, which raises environmental and safety concerns. nih.govmdpi.com Future development of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- should prioritize the adoption of green chemistry principles to create more sustainable and efficient synthetic routes.

This involves several potential strategies:

Alternative Reagents: Exploring safer alternatives to phosgene for the carbonyl insertion step.

Catalysis: Employing catalytic methods, including biocatalysis or metal-based catalysis, to reduce waste and improve reaction efficiency. nih.gov

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water ("on water" synthesis), ionic liquids, or supercritical fluids. mdpi.comrsc.org

Energy Efficiency: Utilizing energy-efficient technologies such as microwave-assisted synthesis or continuous flow chemistry, which can reduce reaction times and energy consumption. mdpi.comnih.gov

By redesigning the synthesis to be more environmentally benign, the production of this compound can become more cost-effective and sustainable, which is an important consideration for eventual large-scale manufacturing. rsc.org

Exploration of Hybrid Molecules Combining Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- with Other Pharmacophores

A powerful strategy in modern drug discovery is the creation of hybrid molecules that combine two or more distinct pharmacophores into a single chemical entity. mdpi.com This approach can lead to compounds with multi-target activity, potentially overcoming drug resistance and achieving synergistic therapeutic effects. mdpi.com

The Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- scaffold, which provides the tubulin-alkylating function, could be chemically linked to other pharmacophores known to be active in cancer treatment. For example, it could be combined with:

Kinase Inhibitor Moieties: Structures targeting key signaling pathways in cancer, such as the Raf/Mek/Erk pathway, similar to the diaryl urea structure of sorafenib. mdpi.com

HDAC Inhibitor Scaffolds: To combine cytotoxic and epigenetic modes of action.

Pro-apoptotic Moieties: Fragments that can directly induce apoptosis, such as those that activate caspases. mdpi.com

The design of such hybrids requires careful consideration of molecular modeling and synthetic feasibility to ensure that both pharmacophoric units can reach their respective targets and exert their intended biological effects.

Challenges and Opportunities in the Translational Research of N-Aryl-N'-(2-chloroethyl)ureas

Translating a promising class of compounds like N-aryl-N'-(2-chloroethyl)ureas from preclinical discovery to clinical application is a complex process fraught with challenges but also filled with opportunities.

Opportunities:

Novel Mechanism of Action: The selective alkylation of β-tubulin is distinct from many other tubulin-targeting agents, which may offer advantages against certain tumor types or resistant cell lines. nih.gov

Potent Antitumor Activity: Studies on various derivatives have demonstrated significant in vitro cytotoxicity against a range of cancer cell lines and promising in vivo activity in animal models. nih.govnih.gov

Favorable Preclinical Profile: Some derivatives have shown low toxicity and a lack of mutagenicity in preclinical tests, suggesting a potentially favorable therapeutic window compared to traditional alkylating agents like chlorambucil (B1668637). nih.gov

Challenges:

Preclinical to Clinical Translation: A major hurdle in drug development is the often-poor correlation between efficacy in preclinical animal models and outcomes in human clinical trials. nih.gov Extensive testing in more predictive models is required.

Pharmacokinetics and Drug-like Properties: Optimizing ADME properties remains a key challenge. Issues such as poor solubility, metabolic instability, or off-target toxicity must be addressed through the strategies outlined above (e.g., prodrugs, delivery systems).

Regulatory and Financial Hurdles: The path to clinical approval is long and expensive, requiring rigorous safety and efficacy data to satisfy regulatory agencies. Securing funding for the extensive trials needed for a novel compound class can be difficult. nih.gov

Successfully navigating these challenges will be crucial for realizing the therapeutic potential of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- and the broader class of N-aryl-N'-(2-chloroethyl)ureas.

Q & A

Q. Key Considerations :

- Solvent choice affects reaction kinetics and purity. Polar aprotic solvents may enhance nucleophilic attack.

- Temperature control is critical to avoid side reactions, such as premature decomposition of the chloroethyl group.

Basic: How is the compound characterized structurally?

Answer:

Structural characterization relies on X-ray crystallography , NMR , and mass spectrometry :

- X-ray Crystallography : For analogous urea-ruthenium complexes, crystallographic data (e.g., space group P21/c, unit cell parameters a = 15.0947 Å, b = 13.3402 Å, c = 15.4847 Å, β = 116.026°) reveal a "piano-stool" coordination geometry. Strong N–H⋯Cl hydrogen bonds stabilize the crystal lattice .

- NMR : H and C NMR confirm substituent positions. For example, allyl protons appear as a multiplet at δ 5.2–5.8 ppm, while the chloroethyl group shows a triplet near δ 3.6 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]) at m/z consistent with CHClNO.

Advanced: What mechanistic insights exist for its reactivity in biological systems?

Answer:

The 2-chloroethyl group is a reactive moiety, analogous to nitrosoureas (e.g., nimustine), which alkylate DNA via interstrand crosslinking :

- Alkylation Mechanism : The chloroethyl group forms a reactive aziridinium intermediate, attacking guanine N7 positions. This disrupts DNA replication, a mechanism observed in antitumor nitrosoureas .

- Structure-Activity Relationship (SAR) : The o-allylphenyl group may enhance lipophilicity, improving membrane permeability. However, steric hindrance from the allyl group could reduce binding efficiency to target enzymes .

Q. Data Contradiction :

- Some studies suggest chloroethyl-urea derivatives exhibit lower cytotoxicity compared to nitrosoureas due to slower aziridinium formation .

Advanced: How do crystallographic data inform intermolecular interactions?

Answer:

Crystal packing analysis reveals:

- Hydrogen Bonding : Urea NH groups form N–H⋯O=C bonds with adjacent molecules (bond length ~2.8–3.0 Å).

- Halogen Interactions : The chloroethyl group participates in C–Cl⋯π interactions (distance ~3.4 Å), stabilizing the supramolecular architecture .

Q. Table 1. Crystallographic Parameters for Analogous Urea Complexes

| Parameter | Value | Source |

|---|---|---|

| Space Group | P21/c | |

| Unit Cell Volume | 2801.9 ų | |

| Hydrogen Bond Length | 2.85 Å (N–H⋯Cl) | |

| Torsion Angle (C–N–C–O) | 120.5° |

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Answer:

Discrepancies in bioactivity often arise from:

- Experimental Design : Variability in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., incubation time, concentration).

- Compound Stability : Hydrolysis of the chloroethyl group in aqueous media may reduce efficacy. Stabilizing formulations (e.g., liposomal encapsulation) can mitigate this .

- Analytical Validation : Use orthogonal methods (e.g., HPLC-MS and fluorescence assays) to confirm target engagement.

Q. Recommendation :

- Standardize protocols using guidelines from Acta Crystallographica for structural studies and NIH/ECHA databases for bioactivity validation .

Basic: What spectroscopic techniques are optimal for monitoring degradation?

Answer:

- UV-Vis Spectroscopy : Track absorbance peaks at λ = 270 nm (urea C=O) and 210 nm (chloroethyl group) for degradation kinetics.

- FT-IR : Monitor loss of N–H stretches (~3350 cm) and C=O vibrations (~1680 cm) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to separate degradation products.

Advanced: What computational methods predict its binding affinity?

Answer:

- Molecular Docking (AutoDock/Vina) : Simulate interactions with DNA topoisomerase II or histone deacetylases (HDACs). The allyl group’s π-π stacking with aromatic residues (e.g., Phe814 in HDAC4) enhances binding .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electron density maps and reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.